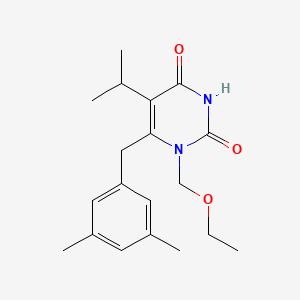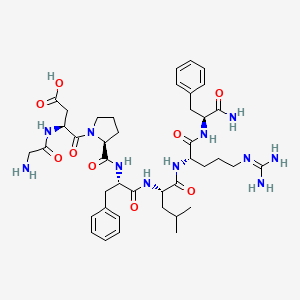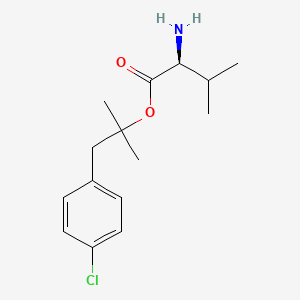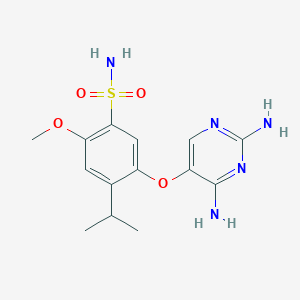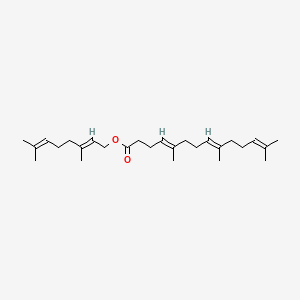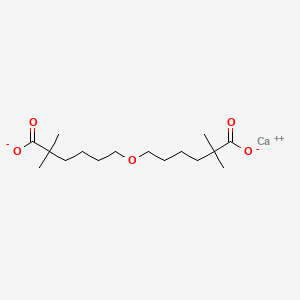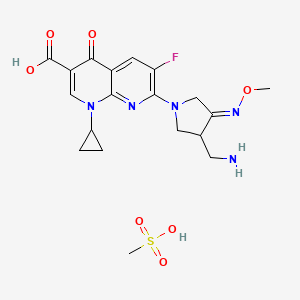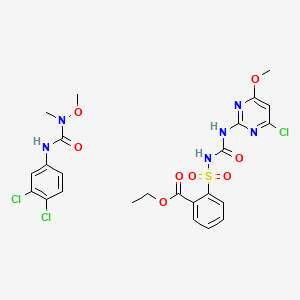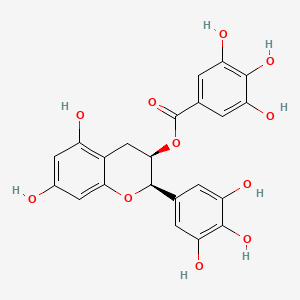
Épigallocatéchine gallate
Vue d'ensemble
Description
Le gallate d'épigallocatéchine est un type de catéchine, un composé polyphénolique abondant dans le thé vert. C'est l'ester de l'épigallocatéchine et de l'acide gallique. Ce composé est connu pour ses bienfaits potentiels pour la santé et est la catéchine la plus abondante dans le thé. Il a été largement étudié pour ses effets sur la santé humaine et les maladies .
Applications De Recherche Scientifique
Epigallocatechin gallate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders. .
Industry: Used in dietary supplements and functional foods for its health-promoting effects.
Mécanisme D'action
Target of Action
Epigallocatechin gallate (EGCG) is a bioactive compound found in tea that offers numerous health benefits . It interacts with various cellular targets and inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest . EGCG promotes the expression of uric acid secretion transporter genes (Oat1 and Oct1) while inhibiting the expression of uric acid reabsorption transporter genes (Urat1 and Glut9) in the kidney . It also influences the cell surface growth factor receptors, mainly receptor tyrosine kinases, which participate in many processes including cell proliferation, survival, and angiogenesis .
Mode of Action
EGCG has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . It inhibits VEGF production through decreasing both the constitutive activation of Stat3 and NF-kappa B, in cancer cells . EGCG also induces GLUT4 translocation in skeletal muscle through both PI3K- and AMPK-dependent pathways .
Biochemical Pathways
EGCG affects several biochemical pathways. It has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . It also suppresses tumor angiogenesis and breast cancer progression by inhibiting the activation of HIF-1α and NFκB, and VEGF expression .
Pharmacokinetics
The pharmacokinetic data indicate that the oral bioavailability of EGCG in a conscious and freely moving rat was about 4.95% . EGCG increases systemic circulation of several statins (simvastatin, fluvastatin, rosuvastatin) and calcium channel blockers (verapamil), but decreases the bioavailability of beta-blockers (nadolol, atenolol, bisoprolol) .
Result of Action
EGCG has been shown to have remarkable viral inhibitory activities and could successfully suppress the replication of SARS-CoV-2 and HSV-2 in vitro . It also significantly reduced serum uric acid (UA) levels . In addition, EGCG exhibits significant and dose/time-dependent anti-migration effects in human breast cancer cells (MCF-7), its resistant variation (MCF-7 adr), and human skin fibroblast (HSF) indicating their potential to heal injuries in different internal and topical mammalian systems .
Action Environment
Environmental factors can influence the action of EGCG. For instance, EGCG was found to have a free-radical-scavenging activity that allows it to trap hydroxyl radicals and superoxide anions and thus suppress and terminate the free radical chain reaction that occurs during lipid peroxidation . In a study, EGCG reduced the negative effect of high-altitude hypoxia (HAH) environment-induced cognitive impairment, iron deposition, oxidative stress, and apoptosis and promoted neuronal regeneration against chronic HAH-mediated neural injury .
Analyse Biochimique
Biochemical Properties
Epigallocatechin gallate and other related catechins act as potent antioxidants that may protect against cellular damage caused by free radicals . Research suggests that catechins like Epigallocatechin gallate may reduce inflammation and prevent certain chronic conditions, including heart disease, diabetes, and some cancers .
Cellular Effects
Epigallocatechin gallate provides numerous health benefits, including reduced inflammation, weight loss, and improved heart and brain health . It has been shown to inhibit tumor necrosis factor-α (TNF-α)-induced production of monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells .
Molecular Mechanism
Epigallocatechin gallate has been shown to regulate multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . It has been demonstrated that Epigallocatechin gallate may exert anti-proliferative, anti-inflammatory, and apoptosis-inducing effects or induce epigenetic changes .
Temporal Effects in Laboratory Settings
Epigallocatechin gallate treatment can substantially increase p53 stability, promote nuclear localization of p53 and decrease nuclear accumulation of MDM2 . It also increases the phosphorylation of p53 at Ser15 and Ser20 and enhances its transcriptional activity .
Dosage Effects in Animal Models
In animal models, Epigallocatechin gallate has been found to inhibit tumor necrosis factor-α (TNF-α)-induced production of monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells . Treatment with 20 mg/kg/day Epigallocatechin gallate for seven weeks showed no improvements in male Ts65Dn trabecular bone and only limited improvements in cortical measures .
Metabolic Pathways
Epigallocatechin gallate is a well-known antioxidant and it scavenges most free radicals, such as ROS and RNS . It is capable of restoring the enzymatic activity of glutathione peroxidase and can regulate the glutathione levels .
Transport and Distribution
Epigallocatechin gallate has seven hydroxyl radicals distributed among three aromatic rings, which confers water solubility, causing Epigallocatechin gallate to have high blood-brain barrier (BBB) permeability .
Subcellular Localization
Vacuoles were the primary sites of localization of galloylated catechins at the subcellular level . This is intuitive for their underlying mechanisms of biosynthesis, transport, storage, and physiological functions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le gallate d'épigallocatéchine peut être synthétisé par différentes méthodes. Une approche courante implique l'estérification de l'épigallocatéchine avec l'acide gallique. Cette réaction nécessite généralement un catalyseur et est effectuée sous des conditions contrôlées de température et de pH pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Dans les milieux industriels, le gallate d'épigallocatéchine est souvent extrait des feuilles de thé vert. Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la purification et la concentration. L'utilisation de la chromatographie liquide à ultra-haute performance (UHPLC) est courante dans l'identification et la quantification du gallate d'épigallocatéchine dans ces extraits .
Analyse Des Réactions Chimiques
Types de réactions : Le gallate d'épigallocatéchine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il présente à la fois des propriétés pro-oxydantes et antioxydantes en fonction du pH du milieu. Au pH physiologique, il peut être oxydé par l'oxygène, générant des espèces réactives de l'oxygène telles que les anions superoxyde et le peroxyde d'hydrogène .
Réactifs et conditions courants :
Oxydation : Oxygène, enzymes peroxydases.
Réduction : Agents réducteurs comme le borohydrure de sodium.
Substitution : Divers nucléophiles peuvent réagir avec les groupes hydroxyle sur les cycles aromatiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites du gallate d'épigallocatéchine, qui peuvent interagir davantage avec d'autres biomolécules .
4. Applications de la recherche scientifique
Le gallate d'épigallocatéchine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie polyphénolique et les mécanismes antioxydants.
Biologie : Investigé pour son rôle dans les voies de signalisation cellulaire et l'expression génétique.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le cancer, les maladies cardiovasculaires et les maladies neurodégénératives. .
Industrie : Utilisé dans les compléments alimentaires et les aliments fonctionnels pour ses effets bénéfiques sur la santé.
5. Mécanisme d'action
Le gallate d'épigallocatéchine exerce ses effets par le biais de multiples mécanismes :
Activité antioxydante : Il élimine les radicaux libres et augmente la régulation des enzymes antioxydantes.
Activité anti-inflammatoire : Il inhibe les cytokines et les enzymes pro-inflammatoires.
Activité anticancéreuse : Il interfère avec diverses voies de signalisation, notamment la voie du récepteur du facteur de croissance épidermique, conduisant à l'inhibition de la prolifération des cellules cancéreuses et à l'induction de l'apoptose
Activité antivirale : Il inhibe les stades précoces des infections virales en interférant avec les protéines de la membrane virale.
Comparaison Avec Des Composés Similaires
Le gallate d'épigallocatéchine est souvent comparé à d'autres catéchines telles que l'épicatéchine, le gallate d'épicatéchine et l'épigallocatéchine. Bien que tous ces composés partagent des structures et des propriétés antioxydantes similaires, le gallate d'épigallocatéchine est unique en raison de sa puissance et de son abondance plus élevées dans le thé vert .
Composés similaires :
- Épicatéchine
- Gallate d'épicatéchine
- Épigallocatéchine
- Curcumine : Un autre composé polyphénolique avec des propriétés anti-inflammatoires et antioxydantes similaires .
Le gallate d'épigallocatéchine se distingue par ses recherches approfondies et ses applications thérapeutiques potentielles, ce qui en fait un composé d'intérêt significatif dans divers domaines scientifiques.
Propriétés
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-WIYYLYMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029889 | |
| Record name | (-)-Epigallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epigallocatechin gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
989-51-5 | |
| Record name | Epigallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=989-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epigallocatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigallocatechin gallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Epigallocatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIGALLOCATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQM438CTEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epigallocatechin gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 142 °C | |
| Record name | Epigallocatechin gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EGCG interact with its targets at the molecular level?
A1: EGCG exhibits its effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. For instance, EGCG has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity by blocking the binding of epidermal growth factor (EGF) to its receptor. [] This interaction disrupts downstream signaling cascades involved in cell proliferation and tumor progression. []
Q2: Can you elaborate on the downstream effects of EGCG's interaction with EGFR?
A2: By inhibiting EGFR tyrosine kinase activity, EGCG suppresses the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and survival. [] This inhibition ultimately leads to reduced cell proliferation and potentially contributes to the antitumor effects observed in various cancer cell lines. []
Q3: Does EGCG affect other signaling pathways besides MAPK?
A3: Yes, EGCG has been shown to modulate other signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival, growth, and metabolism. [] Research suggests that EGCG pretreatment can enhance the activation of PI3K/AKT signaling induced by liver ischemia-reperfusion injury (IRI), potentially contributing to its protective effects against liver damage. []
Q4: What is the molecular formula and weight of EGCG?
A4: The molecular formula of EGCG is C22H18O11, and its molecular weight is 458.37 g/mol.
Q5: Are there any spectroscopic data available that can be used to characterize EGCG?
A5: Yes, various spectroscopic techniques have been employed to characterize EGCG. Fourier transform infrared spectroscopy (FTIR) analysis can identify functional groups present in EGCG, such as hydroxyl groups and aromatic rings. [, ] Nuclear magnetic resonance (NMR) spectroscopy, including 13C and 1H NMR, can provide detailed structural information about EGCG, confirming its chemical structure and purity. [, ] Mass spectrometry (MS) is another valuable tool for EGCG characterization, allowing for the determination of its molecular weight and fragmentation patterns. []
Q6: Is EGCG compatible with other materials, and how stable is it under various conditions?
A6: EGCG's stability and compatibility depend on factors like pH, temperature, light exposure, and the presence of other compounds. Research indicates that EGCG can degrade in alkaline conditions and at high temperatures. [, ]
Q7: Can you provide examples of EGCG's compatibility in material science applications?
A7: EGCG has been successfully incorporated into various materials, including hydrogels and nanoparticles, for biomedical applications. [, ] For example, researchers developed a gelatin/chitosan/EGCG nanoparticle incorporated into a poly(γ-glutamic acid)/gelatin hydrogel for wound healing. [] The EGCG nanoparticles were homogeneously dispersed within the hydrogel, demonstrating material compatibility. []
Q8: How is computational chemistry used to study EGCG?
A8: Computational chemistry tools, such as molecular docking, are valuable for studying EGCG's interactions with target proteins. Molecular docking studies have been employed to investigate EGCG's potential as an inhibitor of SARS-CoV-2 main protease (Mpro) and spike (S) glycoprotein. [] These simulations provide insights into the binding affinities and potential inhibitory mechanisms of EGCG. []
Q9: Are there any Quantitative Structure-Activity Relationship (QSAR) models for EGCG?
A9: While specific QSAR models for EGCG might vary depending on the research context, studies have investigated the relationship between EGCG's structure and its antioxidant activity. [] For instance, research suggests that the number of hydroxyl substitutions on EGCG is poorly correlated with its oxygen radical absorbance capacity (ORAC) value, unlike its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity. [] This highlights the complex SAR of EGCG and the need for further investigation.
Q10: What are some of the challenges associated with EGCG's stability, and how can these be addressed through formulation strategies?
A10: EGCG's poor stability, limited membrane permeability, and extensive metabolism pose challenges for its therapeutic application. [, , ] To overcome these limitations, researchers are exploring various formulation strategies, including encapsulation in nanoparticles, conjugation with other molecules, and the development of prodrugs. [, , , ]
Q11: Can you provide examples of EGCG formulations designed to improve its stability or bioavailability?
A11: One approach involves developing EGCG prodrugs, which are inactive forms of the compound that are converted into the active EGCG within the body. Prodrugs can improve stability, bioavailability, and target specificity. [] Another strategy involves encapsulating EGCG in nanoparticles, which can protect it from degradation, enhance its solubility, and facilitate its delivery to target cells or tissues. []
Q12: What are the general considerations for ensuring the safe handling and use of EGCG in a research or manufacturing setting?
A12: Safe handling of EGCG involves following standard laboratory practices, including wearing appropriate personal protective equipment, handling the compound in well-ventilated areas, and adhering to established waste disposal procedures.
Q13: What is known about the pharmacokinetic profile of EGCG?
A13: EGCG exhibits low bioavailability after oral administration due to factors such as poor absorption, rapid metabolism, and efflux by transporter proteins. [, , ] Research in rats has shown that EGCG is rapidly absorbed and metabolized, with a short half-life. [] Formulation strategies aim to improve EGCG's pharmacokinetic properties and enhance its delivery to target tissues. [, ]
Q14: How does EGCG's pharmacokinetic profile affect its pharmacodynamic properties?
A14: EGCG's rapid metabolism and elimination can limit its duration of action and therapeutic efficacy. [, ] Therefore, strategies to improve its pharmacokinetic profile, such as sustained-release formulations or prodrugs, are crucial for enhancing its in vivo activity and achieving desired therapeutic outcomes. [, ]
Q15: What evidence from cell-based assays supports the potential therapeutic benefits of EGCG?
A15: Numerous in vitro studies using various cancer cell lines have demonstrated that EGCG can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. [, , , ] For example, EGCG inhibited the growth of human leiomyoma cells, which are associated with uterine fibroids. []
Q16: Has EGCG's efficacy been evaluated in animal models of disease?
A16: Yes, EGCG has shown promising results in preclinical studies using animal models. For instance, in a rat model of sepsis, EGCG treatment reduced liver injury and improved survival rates. [] These beneficial effects were attributed to EGCG's ability to reduce oxidative stress and inflammation. []
Q17: Have any clinical trials been conducted to investigate EGCG's therapeutic potential?
A17: While more extensive clinical research is warranted, some clinical trials have explored EGCG's effects in humans. For example, a small clinical trial investigated the use of EGCG for treating uterine fibroids and associated infertility. [] The study's primary focus was to assess the safety and tolerability of EGCG, and the results suggest that it is well-tolerated at a daily dose of 800 mg. []
Q18: What drug delivery strategies are being explored to enhance EGCG's therapeutic efficacy?
A18: Researchers are developing targeted drug delivery systems to enhance EGCG's delivery to specific tissues or cells, thereby improving its therapeutic index and minimizing potential side effects. [] For instance, nanoparticle-based delivery systems show promise in improving EGCG's stability, solubility, and cellular uptake. []
Q19: Are there any known biomarkers that can be used to predict EGCG's efficacy or monitor treatment response?
A19: Research on biomarkers for EGCG efficacy is ongoing. Identifying specific biomarkers would be valuable for personalized medicine approaches, allowing clinicians to tailor EGCG treatment based on individual patient characteristics.
Q20: What analytical methods are commonly used to quantify EGCG in biological samples?
A20: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), is widely employed for quantifying EGCG in biological matrices. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement of EGCG concentrations. [, ]
Q21: What is the environmental impact of EGCG production and disposal?
A21: The environmental impact of EGCG production and disposal is an important consideration. Sustainable practices, such as using eco-friendly extraction methods and minimizing waste generation, are crucial for reducing the environmental footprint of EGCG production.
Q22: How does EGCG's solubility in various media affect its bioavailability and efficacy?
A22: EGCG's low solubility in water can limit its dissolution rate and absorption in the gastrointestinal tract, thereby affecting its bioavailability. [] Formulation strategies, such as using solubilizing agents or encapsulating EGCG in nanoparticles, can improve its solubility and enhance its therapeutic potential. [, ]
Q23: What parameters are typically assessed during the validation of analytical methods for EGCG quantification?
A23: Validation of analytical methods for EGCG quantification involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [] These parameters ensure the reliability and reproducibility of the analytical data generated. []
Q24: What quality control measures are essential for ensuring the consistency and safety of EGCG products?
A24: Stringent quality control measures are crucial throughout the entire production process, from raw material sourcing to final product testing. These measures encompass identity testing, purity analysis, contaminant monitoring, and stability studies.
Q25: Does EGCG have the potential to elicit an immune response?
A25: While EGCG is not generally considered highly immunogenic, its effects on the immune system are complex and context-dependent. [] Further research is needed to fully understand its immunomodulatory properties and potential implications for therapeutic applications. []
Q26: Does EGCG interact with drug transporters, and how might this affect its absorption or distribution?
A26: Yes, EGCG has been shown to interact with drug transporters, such as P-glycoprotein (P-gp), which can affect its absorption, distribution, and elimination. [] These interactions can influence EGCG's bioavailability and tissue exposure, and understanding them is crucial for optimizing its therapeutic use. []
Q27: Can EGCG affect the activity of drug-metabolizing enzymes, and what are the implications for drug interactions?
A27: EGCG has been reported to modulate the activity of cytochrome P450 (CYP) enzymes, which play a major role in drug metabolism. [] These interactions can alter the pharmacokinetics of co-administered drugs, leading to potential drug interactions. [] Therefore, it is essential to consider EGCG's potential for CYP enzyme induction or inhibition when using it alongside other medications.
Q28: Is EGCG considered biocompatible, and what is known about its biodegradability?
A28: EGCG generally exhibits good biocompatibility, as evidenced by its use in various biomedical applications. [] It is also biodegradable, meaning that it can be broken down by natural processes in the environment or within the body.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


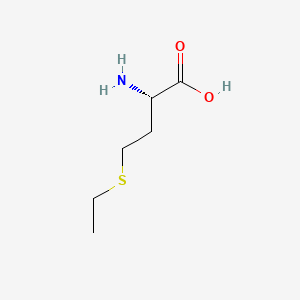

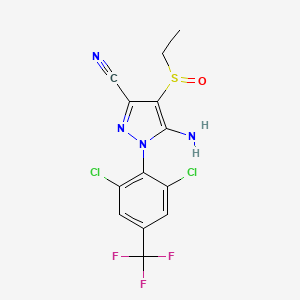
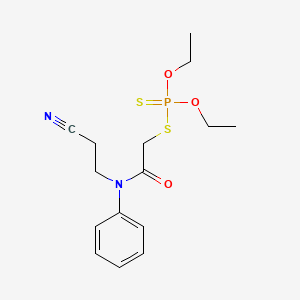
![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)
